The synthesis of 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one can be achieved through several methods. A notable approach involves a Ugi reaction, which is a multi-component reaction that allows the formation of various pyrrolidinone derivatives. This method typically utilizes an amine, an acid, an isocyanide, and a carbonyl compound to construct the desired structure under mild conditions.
The molecular structure of 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one features:
This structure indicates the presence of both hydrophobic (butyl) and polar (ketone) characteristics, which may influence its biological activity and solubility properties.
1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one can undergo various chemical reactions typical for pyrrolidinones:
The reactivity of this compound may also be influenced by its functional groups, allowing it to participate in further transformations that could enhance its pharmacological properties or lead to new derivatives .
The mechanism of action for 1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes.
Research indicates that similar pyrrolidine derivatives may exhibit effects on neurological pathways, potentially acting as modulators or inhibitors in various biochemical processes related to cognitive function or neuroprotection .
Relevant data from studies indicate that these properties make it suitable for further investigations into its pharmacological potential .
1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one has several potential applications:
1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one represents a structurally modified analog of the endogenous biomarker 2-OPC (5-(2-oxopropyl)pyrrolidine-2-carboxylic acid), which is directly derived from Δ-1-pyrroline-5-carboxylate (P5C) in hyperprolinemia type II (HPII) patients. HPII is an inborn error of metabolism caused by genetic variants in ALDH4A1, leading to deficient P5C dehydrogenase activity. This enzyme normally catalyzes the conversion of P5C to glutamate, and its deficiency results in toxic accumulation of P5C in biological fluids. The accumulating P5C exists in equilibrium with its open-chain form, L-glutamate-5-semialdehyde, creating a highly reactive electrophilic species capable of spontaneous adduct formation [1] [3] [5].
The formation of 1-butyl-5-(2-oxopropyl)pyrrolidin-2-one analogs occurs through non-enzymatic reactions between elevated P5C and endogenous 1,3-dicarbonyl compounds, particularly under ketotic conditions. This biomarker is structurally characterized by a pyrrolidine core with a 2-oxopropyl substituent at the 5-position and a butyl group at the 1-position, creating a chiral center at carbon 2. The stereochemical configuration (R or S) influences its three-dimensional conformation and potential biological interactions. In HPII patients, these adducts serve as pathognomonic biomarkers that differentiate HPII from hyperprolinemia type I (HPI), as they are absent in HPI patients who lack P5C accumulation [1] [5].
Table 1: P5C-Derived Biomarkers in Hyperprolinemia Type II
Biomarker Name | Molecular Formula | m/z ([M-H]-) | Retention Time (min) | Biological Significance |
---|---|---|---|---|
2-OPC (Feature A/B) | C₈H₁₃NO₃ | 170.0823 | 1.16 / 1.19 | P5C-acetoacetate adduct |
CPC (Feature C) | C₇H₁₁NO₄ | 172.0615 | 0.82 | P5C-malonate adduct |
1-Butyl-5-(2-oxopropyl)pyrrolidin-2-one (Analog) | C₁₁H₁₉NO₂ | - | - | Synthetic analog for mechanistic studies |
The formation of 1-butyl-5-(2-oxopropyl)pyrrolidin-2-one analogs proceeds via a concerted nucleophilic addition mechanism, where the enamine tautomer of P5C attacks electrophilic carbonyl groups. This reaction mirrors the inactivation of pyridoxal 5'-phosphate (PLP) by P5C, which underpins the neurological manifestations of HPII (e.g., vitamin B6-dependent seizures). The reaction mechanism involves three key steps:
Advanced analytical techniques have elucidated this mechanism:
Table 2: Spectroscopic Signatures of P5C-Derived Adducts
Analytical Technique | Key Spectral Features | Structural Significance |
---|---|---|
IRIS | 1710 cm⁻¹ (ketone C=O), 1750 cm⁻¹ (lactam C=O), 1160 cm⁻¹ (C–OH) | Confirms carbonyl functionalities and carboxylate group |
MS/MS Fragmentation | Neutral loss: C₃H₆O (58 Da) → m/z 114.055 | Indicates 2-oxopropyl side chain cleavage |
Secondary loss: H₂O → m/z 96.044 | Reveals hydroxyl group presence | |
Tertiary loss: CO + H₂O → m/z 68.049 | Confirms pyrrolidine ring structure |
The structural and mechanistic parallels between P5C-derived (e.g., 1-butyl-5-(2-oxopropyl)pyrrolidin-2-one analogs) and P6C-derived biomarkers in pyridoxine-dependent epilepsy (PDE-ALDH7A1) highlight a conserved biochemical pathway in inborn errors of metabolism involving cyclic imino acids:
Table 3: Comparative Analysis of Cyclic Imino Acid Biomarkers
Characteristic | P5C-Derived Biomarkers (HPII) | P6C-Derived Biomarkers (PDE) |
---|---|---|
Precursor Metabolite | Δ¹-Pyrroline-5-carboxylate (5-membered ring) | Δ¹-Piperideine-6-carboxylate (6-membered ring) |
Disease Association | Hyperprolinemia Type II (ALDH4A1 deficiency) | Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency) |
Core Biomarker Structure | 5-Substituted pyrrolidine-2-carboxylic acid | 6-Substituted piperidine-2-carboxylic acid |
Key m/z ([M-H]-) | 170.0823 (2-OPC) | 184.0970 (6-OPC analog) |
Neutral Loss in MS/MS | C₃H₆O (58 Da) | C₃H₆O (58 Da) |
Chromatographic Behavior | Shorter retention (RP-LCMS) | Longer retention (RP-LCMS) |
The stereochemistry of these adducts critically influences their biological recognition and detection efficiency. While endogenous 2-OPC exists predominantly as the (2R)-stereoisomer, synthetic analogs like 1-butyl-5-(2-oxopropyl)pyrrolidin-2-one may exhibit racemic mixtures unless chiral synthesis is employed. The R-configuration at C2 aligns with natural L-proline metabolism, potentially affecting interactions with enzymes or transporters. These structural nuances underscore the importance of chiral analytical methods (e.g., chiral HILIC-MS) for accurate biomarker quantification [1] [5].
The identification of these biomarkers through untargeted metabolomics coupled with IRIS validation has established a new diagnostic paradigm for IEMs. Future research should explore the structure-activity relationships of alkylated analogs (e.g., 1-butyl derivatives) to enhance biomarker detection sensitivity and elucidate their potential pathophysiological roles beyond diagnostic utility [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7